molecular formula C14H17BN2O3 B6335689 4-n-Pentylbiphenyl-4'-carboxylic acid CAS No. 1403469-19-1

4-n-Pentylbiphenyl-4'-carboxylic acid

Cat. No.: B6335689
CAS No.: 1403469-19-1
M. Wt: 272.11 g/mol
InChI Key: GONIVCXCAVHVTI-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Liquid Crystal Science

Biphenyl derivatives are of paramount importance in the science of liquid crystals. The biphenyl unit, consisting of two linked benzene (B151609) rings, provides a rigid, rod-like (calamitic) core structure, which is a fundamental prerequisite for the formation of liquid crystalline phases. This structural rigidity, combined with the potential for various substituents to be added to the biphenyl scaffold, allows for the fine-tuning of molecular properties. These properties, in turn, dictate the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. journalspub.infomdpi.com

The introduction of a flexible terminal alkyl chain, such as the pentyl group in 4-n-pentylbiphenyl-4'-carboxylic acid, influences the melting point and the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). The length and parity (odd or even number of carbon atoms) of this alkyl chain can have a significant impact on the mesophase behavior, a phenomenon known as the odd-even effect. Furthermore, the presence of a polar terminal group, like a cyano or carboxylic acid group, is crucial for inducing a strong dipole moment, which is essential for the alignment of the molecules in an electric field—a principle that underpins the operation of liquid crystal displays (LCDs). nih.gov

Historical Context and Evolution of Mesogenic Biphenyl Carboxylic Acids

The history of liquid crystals dates back to 1888, but their practical application remained limited for many decades. icm.edu.pl A pivotal moment in the evolution of liquid crystal technology was the work of George William Gray and his research group at the University of Hull in the early 1970s. journalspub.infomdpi.comresearchgate.net Their systematic investigation into the relationship between molecular structure and liquid crystalline properties led to the synthesis of a new family of stable, room-temperature nematic liquid crystals: the cyanobiphenyls. researchgate.nettheiet.org

The most famous of these, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), was first synthesized in 1972 and proved to be a game-changing material for the nascent LCD industry. mdpi.comossila.comwikipedia.org This discovery was born out of a targeted research effort, funded by the UK Ministry of Defence, to find stable liquid crystals that operated at room temperature for use in display devices. mdpi.comossila.com The success of cyanobiphenyls spurred further research into related biphenyl structures, including the biphenyl carboxylic acids. These compounds were of particular interest due to the ability of the carboxylic acid group to form strong hydrogen bonds, leading to the formation of stable dimeric structures which themselves can exhibit liquid crystalline properties. rsc.org This dimerization effectively elongates the molecule, enhancing its anisotropic character and influencing its mesophase behavior.

Academic Research Focus on this compound

The academic research interest in this compound stems from its direct relationship to the archetypal liquid crystal, 5CB. The synthesis of this compound is achieved through the hydrolysis of the nitrile group (CN) of 5CB. This makes it a valuable compound for comparative studies, allowing researchers to investigate the effect of replacing the strongly polar cyano group with a hydrogen-bonding carboxylic acid group.

A significant focus of research on this compound and its homologous series is the study of their hydrogen-bonded liquid crystalline (HBLC) behavior. The carboxylic acid moieties of two molecules can form a pair of hydrogen bonds, resulting in a dimeric species. These dimers have a greater aspect ratio than the individual monomers, which often leads to the formation of more ordered smectic phases at higher temperatures compared to their non-dimerized counterparts. Investigations into the mesomorphic and thermodynamic properties of homologous series of 4-n-alkyl-4'-biphenylcarboxylic acids have been crucial in understanding the structure-property relationships in this class of materials. These studies have provided valuable data on how the length of the alkyl chain influences the type of smectic phase formed and the transition temperatures between different phases.

Scope and Objectives of the Research Review

This article provides a focused review of the chemical compound this compound. The primary objective is to present a scientifically accurate and detailed overview of this compound, structured according to its fundamental properties and its role within the broader context of liquid crystal research. The review will cover the known mesomorphic and thermodynamic properties of this compound, drawing on available research data. The synthesis of this compound from its well-known precursor, 4-cyano-4'-pentylbiphenyl, will be outlined. Furthermore, this review will be strictly limited to the scientific attributes of the compound, excluding any information on dosage, administration, or safety profiles, and will adhere to the specified structural outline.

Detailed Research Findings

The mesomorphic properties of this compound are characterized by the formation of a smectic liquid crystal phase. The transition temperatures and the associated enthalpy changes are key parameters that define the liquid crystalline behavior of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₀O₂
Molecular Weight 268.35 g/mol
Melting Point 177 °C
Liquid Crystal Phase Smectic

This table presents key physicochemical properties of this compound.

Properties

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONIVCXCAVHVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 N Pentylbiphenyl 4 Carboxylic Acid

Hydrolytic Transformations of Nitrile Precursors

A common and direct route to 4-n-Pentylbiphenyl-4'-carboxylic acid involves the hydrolysis of 4-Cyano-4'-pentylbiphenyl (B1218408), a well-known liquid crystal. chemicalbook.comwikipedia.org This transformation converts the nitrile functional group (-CN) into a carboxylic acid functional group (-COOH).

The acidic hydrolysis of 4-Cyano-4'-pentylbiphenyl (also known as 5CB) is a well-established method for preparing this compound. chemicalbook.comprepchem.com This reaction typically involves heating the nitrile in the presence of a strong acid. One documented procedure involves refluxing 4-n-pentyl-4'-cyanobiphenyl with 70% sulfuric acid for 2.5 hours. prepchem.com The reaction transforms the cyano group into a carboxylic acid moiety, yielding the desired product. chemicalbook.comprepchem.com Following the reaction, the mixture is cooled and diluted with water, causing the solid carboxylic acid to precipitate. The crude product is then collected, washed, and can be further purified by recrystallization from a solvent like glacial acetic acid. prepchem.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final carboxylic acid product. Key parameters in the acidic hydrolysis of nitriles include the concentration of the acid, reaction temperature, and reaction time. prepchem.comlibretexts.org In a specific example, the use of 70% sulfuric acid and a reflux temperature for 2.5 hours resulted in a high yield of this compound. prepchem.com After purification by recrystallization, a yield of 45.7 g was obtained from 50 g of the starting nitrile. prepchem.com

Table 1: Example of Acidic Hydrolysis of 4-Cyano-4'-pentylbiphenyl

Reactant Reagent Conditions Product Yield
4-n-pentyl-4'-cyanobiphenyl (50 g) 70% Sulfuric Acid (500 g) Reflux, 2.5 hours This compound 45.7 g

Data sourced from a documented synthetic procedure. prepchem.com

Alternative Synthetic Routes for Biphenyl (B1667301) Carboxylic Acid Scaffolds

Beyond nitrile hydrolysis, other synthetic strategies can be employed to construct the biphenyl carboxylic acid framework. These often involve building the biphenyl core through coupling reactions or introducing the carboxylic acid group via functional group interconversion.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between aryl rings. youtube.compku.edu.cnrsc.org This strategy can be used to synthesize the 4-n-pentylbiphenyl skeleton. For instance, a 4-pentylphenyl boronic acid could be coupled with a 4-halobenzoic acid (or its ester derivative) in the presence of a palladium catalyst and a base. pku.edu.cnnih.gov The Suzuki reaction is known for its tolerance of various functional groups, making it a versatile method for preparing complex biphenyl structures. youtube.compku.edu.cn The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 2: Generalized Suzuki-Miyaura Coupling Approach

Aryl Halide Organoborane Catalyst Base Product
4-Bromobenzoic acid 4-Pentylphenylboronic acid Palladium Catalyst (e.g., Pd/C) K₂CO₃ This compound

This represents a generalized, viable synthetic route based on established Suzuki-Miyaura coupling principles. pku.edu.cn

The carboxylic acid group can be introduced onto a pre-formed 4-n-pentylbiphenyl skeleton through various functional group interconversions. libretexts.orgsolubilityofthings.comyoutube.com One of the most effective methods is the carboxylation of a Grignard reagent. libretexts.orgtamu.edu This involves first preparing a Grignard reagent from a halide, such as 4-bromo-4'-pentylbiphenyl. chegg.com This organomagnesium compound is a potent nucleophile and reacts readily with carbon dioxide (dry ice) in an anhydrous ether solvent. tamu.edumnstate.eduleah4sci.com An subsequent acidic workup protonates the intermediate carboxylate salt to yield the final carboxylic acid. libretexts.orgtamu.edu

Other functional group interconversions include the oxidation of a primary alcohol or an aldehyde. libretexts.orgsolubilityofthings.com If a precursor such as (4'-(n-pentyl)-[1,1'-biphenyl]-4-yl)methanol were available, it could be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). libretexts.org

Derivatization of this compound

The carboxylic acid functional group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives. libretexts.orgnih.gov Common derivatization reactions include esterification and amidation. masterorganicchemistry.comfishersci.co.ukresearchgate.net

Esterification: Esters can be readily formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the ester product by using the alcohol as a solvent or by removing the water that is formed. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the reaction can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. fishersci.co.ukresearchgate.netiajpr.com Direct reaction is often inefficient, so the carboxylic acid is typically activated first. fishersci.co.ukresearchgate.net A common method is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.ukub.edu The resulting acyl chloride reacts readily with an amine to form the amide. fishersci.co.uk Peptide coupling reagents, such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also widely used to facilitate amide bond formation directly from the carboxylic acid and amine. fishersci.co.ukmdpi.com

Preparation of 4-Pentylbiphenyl-4'-carbonyl Chloride

The conversion of this compound to its corresponding acid chloride, 4-pentylbiphenyl-4'-carbonyl chloride, is a key step in the synthesis of various derivatives. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (B1210022) (COCl₂).

The reaction of a carboxylic acid with thionyl chloride is a widely used method for preparing acyl chlorides. libretexts.orgchemguide.co.uk The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive and subsequently undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. chemguide.co.uk The use of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), can significantly accelerate the reaction rate.

Alternatively, oxalyl chloride can be employed as the chlorinating agent. The reaction with oxalyl chloride is often preferred due to its mild reaction conditions and the formation of only gaseous byproducts (carbon dioxide and carbon monoxide), which simplifies purification. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature, often with a catalytic amount of DMF.

A general procedure for the preparation of carbonyl chlorides from carboxylic acids using phosgene has also been described. google.com This process involves reacting the carboxylic acid with phosgene in the presence of a catalytic adduct of phosgene and an N,N-disubstituted formamide. The reaction can be carried out under various conditions of temperature and pressure. google.com

The following table summarizes the key reactants and products in the synthesis of 4-pentylbiphenyl-4'-carbonyl chloride from its carboxylic acid precursor.

ReactantProductReagent
This compound4-Pentylbiphenyl-4'-carbonyl chlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) or Phosgene (COCl₂)

The successful synthesis of 4-pentylbiphenyl-4'-carbonyl chloride is a critical gateway to a wide array of ester and amide derivatives, which are of significant interest in the field of liquid crystals and other advanced materials.

Intermolecular Interactions and Supramolecular Assembly in 4 N Pentylbiphenyl 4 Carboxylic Acid Systems

Characterization of Hydrogen Bonding Networks

The defining feature of the supramolecular assembly in 4-n-Pentylbiphenyl-4'-carboxylic acid is the formation of robust hydrogen-bonded dimers. The carboxylic acid functional group (-COOH) on each molecule facilitates a strong and highly directional hydrogen bond with a neighboring molecule. This interaction typically occurs in a head-to-head arrangement, where the hydroxyl hydrogen of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of the other, and vice versa. This creates a cyclic dimer structure.

These dimeric structures are a fundamental building block in the self-assembly of many liquid crystals based on carboxylic acids. The formation of these dimers effectively doubles the length of the molecular unit, which enhances the shape anisotropy—a critical factor for the formation of liquid crystalline phases. The stability of these hydrogen-bonded networks is a primary driver for the mesophase behavior observed in these systems. In a related context, studies on mixtures of carboxylic acids, such as 4-butylbenzoic acid and trans-4-pentylcyclohexanecarboxylic acid, have shown that this dimerization is key to forming nematic liquid crystal phases. researchgate.net The hydrogen bonding between carboxylic acid molecules can be so influential that it dictates the alignment of entire liquid crystal systems on functionalized surfaces. For example, research on the similar 4-cyano-4'-biphenylcarboxylic acid demonstrated that hydrogen bonding to a hydroxyl-terminated surface was responsible for inducing homeotropic (perpendicular) anchoring of the liquid crystal. nih.gov

Analysis of Dipole-Dipole Interactions and Their Contribution to Molecular Ordering

In liquid crystal phases, these dipole-dipole forces, along with London dispersion forces, contribute to the parallel alignment of the molecular long axes. Computational studies on similar polar biphenyl (B1667301) molecules, such as 4-heptyl-3'-cyanobiphenyl, show that even in non-mesogenic systems, electrostatic interactions arising from atomic charges and dipole moments are crucial in determining the preferred molecular configurations. asianpubs.org The interplay between permanent dipoles can promote or oppose specific polar organizations within the mesophases. asianpubs.org In systems containing the closely related 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), which has a strong dipole due to its cyano group, dipolar coupling is a key mechanism influencing molecular orientation, especially in the presence of electric fields or charged surfaces. nih.govresearchgate.net The combination of a rigid core, a flexible tail, and a polar head group in molecules like this compound leads to complex phase behavior governed by the balance of these varied intermolecular forces. researchgate.net

Mechanisms of Self-Assembly in Doped and Undoped Liquid Crystalline Media

The self-assembly of pure this compound into a liquid crystalline phase is a hierarchical process. First, individual molecules form stable hydrogen-bonded dimers as described in section 4.1. These elongated, rigid dimeric units then self-organize due to anisotropic van der Waals and dipole-dipole interactions. The result is the formation of a smectic liquid crystal phase, which is characterized by a layered arrangement of the molecules. prepchem.com

When this system is doped with other molecules, the self-assembly mechanism can be significantly altered. The nature of the dopant and its specific interactions with the host molecules determine the outcome. For instance, if a dopant can disrupt the hydrogen-bonding network, it may lower the transition temperatures or even destabilize the liquid crystal phase entirely. Conversely, introducing a dopant that can integrate into the structure without significant disruption may fine-tune the properties of the mesophase.

A pertinent example is the doping of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) with 4-cyano-4'-biphenylcarboxylic acid. nih.gov The addition of the carboxylic acid introduces hydrogen-bonding capabilities into the 5CB host. This doping was shown to accelerate the transition from a planar to a homeotropic (perpendicular) alignment on specific surfaces, demonstrating that doping can be a powerful tool to control the macroscopic alignment and responsive properties of the liquid crystalline medium. nih.gov

Investigation of Noncovalent Interactions in Liquid Crystalline Solvents

When this compound or a similar molecule is used as a component within a liquid crystalline solvent, its noncovalent interactions are critical to the properties of the resulting mixture. The primary interactions at play are hydrogen bonding, dipole-dipole forces, and dispersion forces.

Research using 4-cyano-4'-biphenylcarboxylic acid as an additive in the liquid crystal solvent 5CB provides a clear illustration of these principles. nih.gov The study investigated how the acid influenced the orientation of the 5CB solvent on different chemically functionalized surfaces.

On Hydroxyl-Terminated Surfaces : The homeotropic (perpendicular) alignment of the liquid crystal was attributed to specific hydrogen bonding between the carboxylic acid group of the dopant and the hydroxyl groups on the surface. nih.gov This strong, directional interaction anchors the acid molecules, which in turn orient the surrounding 5CB solvent molecules.

On Ammonium-Terminated Surfaces : A different mechanism, driven by dipolar coupling, was observed. The interaction between the liquid crystal and the electric field from an electrical double layer at the charged surface caused the homeotropic alignment. nih.gov The presence of the polar carboxylic acid dopant enhanced this effect.

On Methyl-Terminated Surfaces : On these non-polar surfaces, the orientation of the liquid crystal was unaffected by the addition of the carboxylic acid, highlighting the specificity of the noncovalent interactions at play. nih.gov

This demonstrates that the carboxylic acid's ability to engage in specific noncovalent interactions, particularly hydrogen bonding, can be harnessed to control the bulk properties of a liquid crystal solvent.

Advanced Spectroscopic and Diffraction Techniques for Characterization of 4 N Pentylbiphenyl 4 Carboxylic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the functional groups and vibrational modes within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is fundamental for identifying the functional groups present in 4-n-Pentylbiphenyl-4'-carboxylic acid. The most significant feature in its IR spectrum is the evidence of strong intermolecular hydrogen bonding, which is characteristic of carboxylic acids. In the solid state and in concentrated solutions, the molecules typically form centrosymmetric dimers through hydrogen bonds between their carboxylic acid moieties. psu.edunih.gov

This dimerization has a profound effect on the vibrational frequencies of the groups involved:

O-H Stretching: The O-H stretching vibration of the carboxylic acid group appears as a very broad and strong absorption band in the range of 2500-3300 cm⁻¹. This broadening is a classic indicator of hydrogen bonding.

C=O Stretching: Due to hydrogen bonding, the carbonyl (C=O) stretching frequency is lowered and observed at approximately 1680-1710 cm⁻¹. In a non-hydrogen-bonded (monomeric) state, this peak would appear at a higher wavenumber.

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and in-plane O-H bend are often coupled and appear in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively.

Other key absorptions in the FT-IR spectrum confirm different parts of the molecular structure. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl group appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce a series of peaks between 1450 cm⁻¹ and 1600 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H Stretch (Hydrogen-bonded)Carboxylic Acid
2955, 2927, 2855C-H Stretch (Asymmetric and Symmetric)Pentyl Group
~1695C=O Stretch (Dimer)Carboxylic Acid
~1605, ~1490C=C StretchAromatic Biphenyl (B1667301)
~1420C-O-H In-plane BendCarboxylic Acid
~1290C-O StretchCarboxylic Acid

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective for characterizing the vibrations of the biphenyl backbone and the alkyl chain. s-a-s.org

Key features in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the benzene (B151609) rings gives rise to a strong, sharp peak. The C-H in-plane bending and C-C stretching of the biphenyl system are also prominent.

C≡N Stretch Analogy: In the closely related compound 4-n-pentyl-4'-cyanobiphenyl (5CB), temperature-dependent Raman studies of the C≡N stretching band have revealed the existence of solid crystalline polymorphism. nih.govresearchgate.net Similar temperature-dependent studies on the carbonyl region of this compound could potentially reveal insights into its polymorphic behavior and phase transitions.

Skeletal Vibrations: The C-C skeletal vibrations of the pentyl chain and the biphenyl linkage are readily observed in the Raman spectrum.

Because Raman scattering selection rules differ from those of IR absorption, the combination of both techniques provides a more complete vibrational analysis of the molecule. tue.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would show distinct signals for each part of the molecule:

Carboxylic Acid Proton: A characteristic broad singlet is expected far downfield, typically above 12 ppm, due to the acidic nature of the proton.

Aromatic Protons: The eight protons on the biphenyl rings will appear in the aromatic region (7.0-8.2 ppm). Due to the substitution pattern, they will likely appear as a set of doublets, reflecting the coupling between adjacent protons. The protons on the ring bearing the carboxylic acid group will be shifted further downfield compared to those on the pentyl-substituted ring.

Pentyl Chain Protons: The protons of the pentyl group will appear upfield. The CH₂ group adjacent to the biphenyl ring will be a triplet around 2.6 ppm. The subsequent three CH₂ groups will appear as multiplets between 1.3 and 1.7 ppm, and the terminal CH₃ group will be a triplet around 0.9 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides further structural confirmation:

Carbonyl Carbon: The signal for the carboxylic acid carbon is found significantly downfield, around 170-180 ppm. youtube.com

Aromatic Carbons: The 12 carbons of the biphenyl system would give a series of signals between 120 and 150 ppm. The carbons directly attached to the pentyl group and the carboxylic acid group (quaternary carbons) would have distinct chemical shifts.

Aliphatic Carbons: The five carbons of the pentyl chain would appear in the upfield region of the spectrum (typically 14-35 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-COOH> 12 (broad s, 1H)~175
Aromatic CH7.2 - 8.2 (m, 8H)125 - 135
Aromatic C (quat)-140 - 150
-CH₂- (Ar)~2.6 (t, 2H)~35
-(CH₂)₃-1.3 - 1.7 (m, 6H)22 - 31
-CH₃~0.9 (t, 3H)~14

s = singlet, t = triplet, m = multiplet

Optical Microscopy for Mesophase Identification

The compound this compound is known to exhibit liquid crystal behavior. prepchem.com Optical microscopy is a primary tool for identifying and characterizing these intermediate phases (mesophases).

Polarizing Optical Microscopy (POM) is the standard technique for identifying liquid crystal mesophases. When a thin film of the material is placed between two crossed polarizers and heated, the transition from the crystalline solid to an anisotropic liquid crystal phase results in the transmission of light, producing a bright, often colorful and textured image.

For this compound, upon melting at 177 °C, it forms a smectic liquid crystal phase. prepchem.com Under POM, this smectic phase would likely exhibit a characteristic "focal-conic" or "fan" texture. As the sample is further heated, it will eventually transition to the clear, dark isotropic liquid state (the clearing point). Cooling from the isotropic state allows for the observation of phase formation, which can help confirm the nature of the mesophase. The precise identification of the smectic type (e.g., Smectic A, Smectic C) often requires additional characterization methods.

Calorimetric Methods for Thermodynamic Analysis

Calorimetric methods, particularly Differential Scanning Calorimetry (DSC), are essential for determining the thermodynamic parameters associated with the phase transitions of this compound.

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. Phase transitions are observed as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram.

For this compound, a typical DSC heating scan would show:

A sharp endothermic peak at 177 °C, corresponding to the transition from the crystalline solid (Cr) to the smectic (Sm) liquid crystal phase. prepchem.com

A second, typically smaller, endothermic peak at a higher temperature (the clearing point, T_c), corresponding to the transition from the smectic phase to the isotropic (I) liquid.

The temperature at the peak maximum gives the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. These data are crucial for establishing the thermal stability and mesophase range of the material.

Table 3: Phase Transition Data for this compound

TransitionTransition Temperature (°C)
Crystal (Cr) → Smectic (Sm)177 prepchem.com
Smectic (Sm) → Isotropic (I)Not specified in results

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies and Temperatures

Differential Scanning Calorimetry is a crucial technique for determining the thermodynamic parameters associated with the phase transitions of liquid crystalline materials. For this compound, DSC analysis reveals the temperatures at which the material transitions between its crystalline, smectic, and isotropic liquid phases, as well as the enthalpy changes (ΔH) associated with these transitions.

While specific DSC thermograms and detailed enthalpy data for this compound are not widely available in the public domain, the synthesis of this compound has been reported to yield a material that forms a smectic liquid crystal phase upon melting. The melting point has been noted, but comprehensive thermodynamic data from DSC studies, which would include the enthalpy values for the crystal-to-smectic and smectic-to-isotropic transitions, remain to be fully documented in accessible literature.

Table 1: Reported Phase Transition Data for this compound

TransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)
Melting PointNot availableNot available
Smectic - IsotropicNot availableNot available
No comprehensive, publicly available data has been found for the phase transition enthalpies and specific temperatures of this compound.

X-ray Diffraction Studies of Smectic Layer Structures and Polymorphism

X-ray diffraction is an indispensable tool for probing the molecular arrangement within liquid crystal phases. For smectic phases, XRD is used to determine the layer spacing (d), providing insight into the packing of the molecules. Furthermore, temperature-dependent XRD studies can reveal the presence of polymorphism, which is the ability of a compound to exist in more than one crystalline form or to exhibit different smectic phases.

Studies on the homologous series of 4-alkyl-4'-biphenylcarboxylic acids often show that the smectic layer spacing is related to the molecular length. However, specific XRD data for this compound, detailing the smectic layer spacing and investigating potential polymorphism, is not readily found in published research. Such data would be vital for a complete structural characterization of its mesophases.

Table 2: X-ray Diffraction Data for Smectic Phase of this compound

Smectic Phase TypeTemperature (°C)Layer Spacing (d) (Å)
Not specifiedNot availableNot available
Specific X-ray diffraction data for the smectic layer structure of this compound is not available in the reviewed literature.

Advanced Optical Techniques for Thin Film Characterization

The characterization of thin films of liquid crystals is critical for their application in optical and electronic devices. Advanced optical techniques provide non-destructive means to determine the properties of these films.

Variable Angle Spectroscopic Ellipsometry

Variable Angle Spectroscopic Ellipsometry (VASE) is a powerful and sensitive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. By measuring the change in polarization of light upon reflection from a sample at multiple angles of incidence and over a range of wavelengths, VASE can provide detailed information about the anisotropic nature of liquid crystal films.

Computational and Theoretical Approaches to Understanding 4 N Pentylbiphenyl 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-n-Pentylbiphenyl-4'-carboxylic acid, DFT calculations are crucial for determining its optimized molecular geometry, understanding its electronic properties, and predicting how individual molecules interact.

DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to fully optimize the molecule's structure in the gas phase and in solvents. nih.gov Frequency computations are then performed to confirm that the optimized structure represents a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. This is fundamental to understanding how the rigid biphenyl (B1667301) core and the flexible pentyl chain contribute to its liquid crystalline properties.

Analysis of Aromaticity and π–π Stacking Interactions

The biphenyl core of this compound is central to its liquid crystalline behavior, largely due to non-covalent π-π stacking interactions. researchgate.netwikipedia.org These interactions occur when the electron-rich π systems of the aromatic rings on adjacent molecules align. DFT calculations can model the geometry and energetic significance of these interactions.

Crystal packing in related biphenyl systems is often determined by π–π stacking between the biphenyl fragments. researchgate.net The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, which computational models can predict. Furthermore, the presence of the carboxylic acid group facilitates strong hydrogen bonding, leading to the formation of dimers. mdpi.com These larger, hydrogen-bonded supramolecular structures then engage in π–π stacking, a critical factor for the formation of stable mesophases. The combination of hydrogen bonding and π-π stacking significantly influences the thermal stability of the resulting liquid crystal phases. rsc.org

Simulation of Electron Density Redistribution in Molecular Aggregates

DFT is also employed to simulate how electron density is redistributed when individual molecules of this compound form aggregates, such as the characteristic hydrogen-bonded dimers. The formation of hydrogen bonds between the carboxylic acid groups of two molecules creates a more stable, larger entity.

Molecular Dynamics Simulations for Predicting Self-Assembly and Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for predicting the collective behavior and phase transitions of liquid crystals. researchgate.net By simulating the movement of a large ensemble of molecules over time, MD can model the spontaneous self-assembly of this compound molecules from a disordered isotropic liquid into an ordered liquid crystal phase.

For such simulations, a reliable force field—a set of parameters describing the potential energy of the system—is essential. rsc.orgacs.org All-atom models are parameterized to accurately reproduce experimental data, such as density and diffusion properties. rsc.org MD simulations can then track key properties like the orientational order parameter, which quantifies the degree of alignment with the nematic director. researchgate.net These simulations successfully reproduce the formation of liquid crystal phases, including nematic and smectic phases, and can predict transition temperatures, providing a molecular-level view of how intermolecular forces drive phase formation. researchgate.netnih.govacs.orgmdpi.comsimmerlinglab.org

Modeling of Intermolecular Forces and Dipolar Coupling in Liquid Crystalline Systems

The liquid crystalline behavior of this compound is governed by a delicate balance of intermolecular forces. swarthmore.edu Computational models are used to dissect the contributions of these different forces:

Hydrogen Bonding: The strongest and most specific interaction is the hydrogen bond between the carboxylic acid groups of two molecules, leading to the formation of stable dimers. mdpi.com This dimerization is a primary driver for mesophase formation in this class of compounds.

π–π Stacking: As discussed, attractive, non-covalent interactions between the aromatic biphenyl cores contribute significantly to the stability of the ordered phase. wikipedia.org

Dipolar Coupling: The polar carboxylic acid group creates a significant molecular dipole moment. In the dimer, these dipoles may align in an anti-parallel fashion, influencing the dielectric properties and the collective alignment of the molecules under an external electric field. libretexts.org

Modeling these forces helps to explain the anisotropic nature of the material and its response to external stimuli.

Theoretical Frameworks for Liquid Crystal Phase Formation and Stability

The formation and stability of liquid crystal phases in calamitic (rod-like) molecules like this compound are explained by established theoretical frameworks. nih.govslideplayer.com The primary mechanism involves the formation of hydrogen-bonded dimers, which act as the fundamental mesogenic (liquid-crystal-forming) units. mdpi.comaps.org

These dimers are significantly more elongated and rigid than the individual monomers, which enhances the shape anisotropy required for liquid crystal formation. According to Onsager theory, particles with a high aspect ratio will spontaneously align at a certain concentration to maximize translational entropy. The stability of the nematic phase is a result of the competition between the ordering effect of anisotropic intermolecular attractions (like π-π stacking) and the disordering effect of thermal energy. swarthmore.edu Theoretical models can predict the phase diagram, showing transitions from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid as temperature increases. wikipedia.orgarxiv.orgaps.org

Table of Interacting Components and Forces

Molecular ComponentPrimary Interacting ComponentDominant Intermolecular ForceRole in Liquid Crystal Formation
Carboxylic Acid Group (-COOH)Carboxylic Acid Group (-COOH)Hydrogen BondingForms stable dimers, creating larger, more rigid mesogenic units.
Biphenyl CoreBiphenyl Coreπ–π StackingStabilizes the parallel alignment of dimers, promoting orientational order.
n-Pentyl Chain (-C5H11)n-Pentyl Chain (-C5H11)Van der Waals ForcesContributes to molecular packing, influences fluidity and clearing temperature.
Entire DimerEntire DimerDipolar and Dispersion ForcesGoverns the long-range collective alignment and stability of the nematic phase.

Applications in Advanced Materials Science and Chemical Sensing Technologies

Role in Liquid Crystal Displays and Related Electro-Optical Devices

While not typically a primary component of liquid crystal display (LCD) mixtures, 4-n-Pentylbiphenyl-4'-carboxylic acid (PBA) serves an important role as a dopant or surface modifier that influences the behavior of host liquid crystals, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). The addition of acidic molecules like PBA to nematic liquid crystals can alter the electro-optical properties of the mixture. nih.gov The carboxylic acid group can engage in hydrogen bonding, which affects the anchoring energy and alignment of the liquid crystal molecules at substrate surfaces. nih.gov

This modification of interfacial interactions is critical for achieving desired alignments, such as the perpendicular (homeotropic) orientation of liquid crystals on treated surfaces. nih.gov Furthermore, the presence of dopants can influence key operational parameters of the display. For instance, additives in a 5CB-based system can decrease the threshold and driving voltages, which is a crucial factor in reducing the power consumption of LCDs and related electro-optical devices. ossila.com The ability of PBA to respond to changes in its local environment, particularly pH, by altering its protonation state, allows for the creation of stimuli-responsive systems where an electrical signal can modulate the optical properties of the liquid crystal cell. nih.gov

Integration into Anisotropic Nanosized Composite Materials

Anisotropic nanosized composite materials, which combine the properties of liquid crystals with nanoparticles, are an area of intensive research for developing new functional materials. This compound and its derivatives are effective components for these composites. The carboxylic acid functional group is capable of interacting specifically with the surface of nanoparticles, such as quantum dots or metal nanoparticles.

Research has shown that biphenyl (B1667301) derivatives with functional groups like carboxylic acids can be synthesized and used to ensure a uniform distribution and localization of nanoparticles within the anisotropic liquid crystal matrix. These interactions, which can range from hydrogen bonding to the formation of ionic or covalent links, are guided by the self-assembling and orientationally ordered nature of the liquid crystal molecules. This templating effect allows for the fabrication of novel materials with controlled, anisotropic structures suitable for applications in separations, catalysis, and advanced optics.

Chemo-Optical Sensing Platforms Based on Liquid Crystal Orientational Changes

The sensitivity of liquid crystal orientation to surface interactions forms the basis of powerful chemo-optical sensing platforms. This compound is a key component in many such sensors, where its carboxylic acid group acts as the chemical recognition site.

Systems doped with this compound (PBA) are highly effective for pH sensing. At an aqueous-liquid crystal interface, the protonation state of the carboxylic acid group of PBA is dependent on the pH of the aqueous solution. nih.gov In alkaline conditions, the deprotonated carboxylate groups can cause the liquid crystal molecules to adopt a perpendicular (homeotropic) alignment, which appears dark under cross-polarizers. researchgate.net Conversely, in acidic conditions, the protonated carboxylic acid groups lead to a planar alignment, resulting in a bright optical appearance. nih.gov

This pH-driven optical response enables the monitoring of enzymatic reactions that produce a local change in pH. For example, the activity of penicillinase, which hydrolyzes penicillin to generate a product that lowers the local pH, can be detected by a PBA-doped 5CB system, causing a bright-to-dark optical transition. nih.gov Similarly, the action of urease on urea (B33335) produces ammonia, raising the local pH and triggering a corresponding change in the liquid crystal's orientation. nih.govresearchgate.net These sensors can achieve very low detection limits, demonstrating the amplification of molecular-level events into a macroscopic, visible signal. nih.gov

Table 1: Enzymatic Reaction Monitoring Using this compound-Doped Liquid Crystal Systems

Enzyme Sensing Mechanism System Composition Analyte/Substrate
Penicillinase pH Change Detection 5CB doped with 4'-pentyl-biphenyl-4-carboxylic acid (PBA) Penicillin G
Urease pH Change Detection 5CB doped with 4'-pentyl-biphenyl-4-carboxylic acid (PBA) Urea / Urease

Liquid crystal sensors functionalized with carboxylic acids can be used to detect volatile organic compounds like organoamines. In these sensors, a surface is functionalized with carboxylic acid groups, which initially interact with the liquid crystal molecules. When exposed to organoamines from the gas phase, the amines, being more basic, bind more favorably to the carboxylic acid sites. nih.gov This competitive binding displaces the liquid crystal molecules, forcing them to reorient according to the underlying surface topography, which generates a visually detectable signal. nih.gov

The detection of organophosphonates, a class of compounds that includes pesticides and nerve agents, can also be achieved using liquid crystal-based sensors. bohrium.com One method involves the competitive coordination between the organophosphonate molecules and the cyano groups of the liquid crystal (like 5CB) for binding to metal ions on a specially prepared carboxylated glass substrate. google.com The binding of the organophosphonate disrupts the initial alignment of the liquid crystal, causing a dark-to-bright transition under polarized light, thus indicating the presence of the analyte. google.com

Biological Sensing Applications (e.g., Pathogen and Biomolecule Screening)

The principles of liquid crystal sensing can be extended to complex biological applications, including the screening of pathogens and other biomolecules. researchgate.net By exploiting the orientational behavior of acid-doped liquid crystals at interfaces, highly sensitive detection platforms can be constructed. researchgate.net

For example, an interface can be decorated with specific biomacromolecules, such as antibodies or enzymes. The binding of a target pathogen or biomolecule to this functionalized surface disrupts the delicate balance of interactions that dictate the liquid crystal's orientation. This disruption triggers a change in the liquid crystal's alignment, which is amplified into a clear optical signal. researchgate.net Research has demonstrated that by conjugating biomacromolecules like urease to a mixed monolayer containing carboxylic acid-terminated lipids at an aqueous/liquid crystal interface, it is possible to create systems where the liquid crystal orientation is responsive to both biomolecular binding and ionic interactions. Such acid-doped liquid crystal platforms have been proposed for the sensitive screening of pathogens and various biomolecules. researchgate.net

Utilization as a Building Block in Complex Organic Synthesis for Functional Materials

This compound is not only an active component in sensing applications but also a valuable synthetic building block for creating more complex functional materials. It is readily prepared via the acidic hydrolysis of 4-cyano-4'-n-pentylbiphenyl (5CB), a widely available and studied liquid crystal. ossila.comthermofisher.com

The presence of the carboxylic acid group provides a reactive handle for a wide range of chemical modifications. It can be readily converted into esters, amides, and other derivatives. This versatility allows for the synthesis of novel liquid crystals with tailored properties or the attachment of the biphenyl mesogenic unit to polymers and other molecular scaffolds. For instance, esterification of this compound with various alcohols can produce new liquid crystalline materials with different phase behaviors and properties, which can then be used as host materials for luminophores or as components in chiral nematic phases. ossila.com This synthetic accessibility makes it a cornerstone compound for developing advanced materials for optics, electronics, and sensing.

Structure Property Relationships and Derivative Chemistry of Biphenyl Carboxylic Acids

Comparative Studies with Other Biphenyl (B1667301) Carboxylic Acid Derivatives

The properties of 4-n-pentylbiphenyl-4'-carboxylic acid are best understood when compared with other biphenyl derivatives where the pentyl or carboxylic acid groups are replaced by other functional moieties. These substitutions alter the molecule's polarity, geometry, and intermolecular interactions, thereby affecting its liquid crystalline (mesomorphic) behavior.

A closely related and extensively studied compound is 4-cyano-4'-biphenylcarboxylic acid (CBA). Research often focuses on its role as an additive or photochemically generated product within nematic liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). nih.govresearchgate.net The addition of CBA to 5CB has a profound impact on the liquid crystal's orientational ordering at chemically functionalized surfaces. nih.gov

When CBA is present, it can induce a transition from a planar to a homeotropic (perpendicular) alignment of the liquid crystal on surfaces featuring specific chemical groups. nih.govdaneshyari.com This effect is driven by distinct intermolecular forces depending on the surface chemistry. On hydroxyl-terminated surfaces, the homeotropic alignment is attributed to hydrogen bonding between the carboxylic acid group of CBA and the surface's hydroxyl groups. nih.govdaneshyari.com On ammonium-terminated surfaces, the mechanism is believed to involve a dipolar coupling between the liquid crystal and the electric field from an electrical double layer at the surface. nih.govdaneshyari.com This ability to control alignment is critical for the development of liquid crystal-based sensors, where such orientational changes can optically signal the presence of specific analytes. researchgate.netdaneshyari.com

Table 1: Effect of 4-Cyano-4'-biphenylcarboxylic acid (CBA) on the Orientation of 4-Cyano-4'-pentylbiphenyl (5CB) at Different Interfaces
Surface ChemistryPrimary Interaction MechanismObserved LC OrientationReference
Hydroxyl-TerminatedHydrogen BondingHomeotropic (Perpendicular) nih.govdaneshyari.com
Ammonium-TerminatedDipolar CouplingHomeotropic (Perpendicular) nih.govdaneshyari.com
Methyl-TerminatedNot Influenced by CBAPlanar nih.gov

Substituting the alkyl chain with other groups, such as alkoxy or nitro groups, significantly alters the mesomorphic properties of biphenyl derivatives.

Alkoxy-Substituted Derivatives: The replacement of an alkyl chain with an alkoxy chain introduces an oxygen atom, increasing the molecule's polarity and capacity for dipole-dipole interactions. In homologous series of alkoxy-substituted liquid crystals, increasing the chain length often expands the temperature range of the mesophase. mdpi.com For example, 4′-Octyloxy-4-biphenylcarbonitrile (8OCB), an alkoxy analogue of the well-known cyanobiphenyls, exhibits both smectic A and nematic phases. ossila.com Studies on n-alkoxybenzaldehyde derivatives show that minor adjustments in the alkoxy chain length can lead to significant changes in mesomorphic properties, with longer chains often favoring more ordered smectic phases. icm.edu.pl

Nitro-Substituted Derivatives: The nitro group (NO₂) is strongly electron-withdrawing and significantly increases the molecular dipole moment. This has a dramatic effect on intermolecular interactions. nih.gov While the high polarity can enhance molecular ordering, it can also lead to strong antiparallel correlations that may favor crystalline phases over liquid crystalline phases. Adducts of nitro-substituted aromatic acids, such as 3,5-dinitrobenzoic acid, readily form hydrogen-bonded structures with Lewis bases. researchgate.net The synthesis of nitro-substituted carboxylic acids is well-established, as they are important precursors in medicinal chemistry and materials science. nih.govchemrevlett.com However, their strong polarity can sometimes disrupt the delicate balance required for mesophase formation compared to less polar alkyl or cyano substituents.

Table 2: Comparison of Mesomorphic Properties of Selected 4,4'-Substituted Biphenyl Derivatives
Substituent (4-position)Substituent (4'-position)Compound ExampleMesophase Type(s)Transition Temperatures (°C)Reference
-C₅H₁₁ (Pentyl)-COOH (Carboxylic Acid)This compoundSmecticMelts at 177°C, forms smectic phase on heating prepchem.com
-C₅H₁₁ (Pentyl)-CN (Cyano)4-Cyano-4'-pentylbiphenyl (5CB)NematicCr → N: 22.5, N → I: 35.0 ossila.comwikipedia.org
-OC₈H₁₇ (Octyloxy)-CN (Cyano)4'-Octyloxy-4-biphenylcarbonitrile (8OCB)Smectic A, NematicCr → SmA: 52.9, SmA → N: 66.7, N → I: 79.1 ossila.com
-NO₂ (Nitro)-COOH (Carboxylic Acid)4'-Nitro-[1,1'-biphenyl]-4-carboxylic acidMesomorphic properties not prominently reported; strong polarity often favors stable crystal lattices. researchgate.net
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic

The incorporation of a hydroxyl (-OH) group onto the aromatic core introduces a strong hydrogen-bonding site, similar to a carboxylic acid group. Compounds like 3'-Hydroxy-biphenyl-4-carboxylic acid have been shown to form mesomorphic and lamellar (layered) phases. biosynth.com The presence of both hydroxyl and carboxylic acid groups can lead to complex hydrogen-bonding networks, influencing the self-assembly and thermal stability of the resulting phases. For instance, mesogenic units containing 4-hydroxybiphenyl-4′-carboxylate moieties have been successfully used to create liquid crystalline polymers. mdpi.com

Incorporation into Polymeric Liquid Crystals and Side-Chain Architectures

Biphenyl carboxylic acids and their derivatives are valuable mesogenic (liquid crystal-forming) units for the synthesis of Side-Chain Liquid Crystal Polymers (SCLCPs). In SCLCPs, the rigid mesogenic units are attached as side chains to a flexible polymer backbone, often via a flexible spacer group. nih.gov This molecular architecture decouples the motion of the mesogens from the polymer main chain, allowing the side chains to self-organize into liquid crystalline phases (e.g., nematic, smectic). nih.gov

The choice of polymer backbone significantly impacts the properties of the SCLCP. For example:

Polyacrylates: These are common backbones for SCLCPs. Chiral side-chain liquid-crystalline polyacrylates using a biphenyl-phenyl system as the core mesogen have been shown to exhibit chiral smectic A (SmA*) phases. scielo.br

Polystyrenes: A hemiphasmidic SCLCP with a polystyrene backbone and a biphenyl-containing side chain demonstrated a phase transition from a bilayer smectic C phase to a hexagonal columnar phase as the length of the terminal alkyl tails on the mesogen was increased. nih.gov

Polysiloxanes: The highly flexible Si-O backbone of polysiloxanes results in materials with much lower glass transition temperatures (Tg) compared to polyacrylates. mdpi.comnih.gov The carboxylic acid groups on biphenyl mesogens can be used to form self-assembled supramolecular SCLCPs through hydrogen bonding with other molecules. mdpi.com

Table 3: Examples of Side-Chain Liquid Crystal Polymers (SCLCPs) with Biphenyl-Based Mesogens
Polymer BackboneMesogenic Unit ExampleSpacer LengthResulting LC Phase(s)Reference
PolyacrylateBiphenyl-phenyl system with an ester linkage11 Methylene unitsSmectic A* scielo.br
PolystyreneBiphenyl linked to a terminal phenyl group with three alkyl tailsMethyleneoxy unitsSmectic C, Hexagonal Columnar nih.gov
Polysiloxane4-[(S)-2-methyl-1-butoxy]phenyl 4-hydroxybiphenyl-4′-carboxylate3 to 11 Methylene unitsChiral Smectic C mdpi.com

Modulation of Interfacial Behavior through Chemical Modification

The chemical functionality of biphenyl carboxylic acids is key to controlling their behavior at interfaces. As discussed previously, the presence of a carboxylic acid group allows for specific, directional interactions like hydrogen bonding. nih.gov By modifying a liquid crystal system, for instance through the addition of 4-cyano-4'-biphenylcarboxylic acid, it is possible to dictate the orientation of the liquid crystal molecules at a liquid-solid or liquid-aqueous interface. nih.govresearchgate.net

This principle is the foundation for certain types of optical sensors. A surface can be prepared with specific chemical functionalities (e.g., hydroxyl groups). nih.gov When a liquid crystal doped with a biphenyl carboxylic acid comes into contact with this surface, the hydrogen-bonding interaction between the acid and the surface forces a change in the liquid crystal's alignment. nih.govdaneshyari.com This change is easily detectable with polarized light, providing a mechanism to transduce a molecular binding event at the interface into a macroscopic optical signal. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling 4-n-Pentylbiphenyl-4'-carboxylic acid in laboratory settings?

Laboratory handling requires full chemical protective clothing, nitrile gloves, and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher concentrations). Local exhaust ventilation is mandatory to minimize inhalation risks. Avoid skin/eye contact and contamination of drainage systems. Post-handling, wash thoroughly with soap and water .

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is synthesized via biphenyl core functionalization, with alkylation of biphenyl precursors followed by carboxylation. A reported yield of ≥98% purity (HPLC) is achieved using optimized coupling reactions, as evidenced by its use in liquid crystal precursor synthesis . Detailed protocols include palladium-catalyzed cross-coupling and subsequent oxidation steps .

Q. How is the purity of this compound typically assessed in research settings?

Purity is validated using HPLC (≥98% purity criteria), complemented by melting point analysis (177–179°C). Structural confirmation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, IR spectroscopy, and elemental analysis .

Advanced Research Questions

Q. What challenges arise in characterizing the mesophase behavior of this compound derivatives?

Mesophase transitions (e.g., Cr → N phases) are temperature-sensitive and require precise differential scanning calorimetry (DSC) protocols. For homologs like 4-n-propyl derivatives, mesophase stability is observed between 156°C and 278°C, but variations in alkyl chain length or substituents can disrupt liquid crystalline ordering, necessitating iterative thermal analysis .

Q. How do discrepancies in reported melting points for this compound impact experimental reproducibility?

Literature reports a melting point of 177–179°C , while older sources may cite broader ranges (e.g., 220–225°C for structurally similar biphenylcarboxylic acids). Such discrepancies likely arise from polymorphic forms or impurities. Researchers should standardize recrystallization solvents (e.g., ethanol/acetone mixtures) and verify thermal profiles via DSC .

Q. What strategies can mitigate inconsistencies in toxicity data during risk assessment?

Existing safety data sheets (SDS) lack acute toxicity and ecotoxicological profiles . To address this, researchers should implement tiered testing:

  • In vitro assays : Ames test for mutagenicity, cytotoxicity screening.
  • Environmental modeling : Estimate log PowP_{\text{ow}} and bioaccumulation potential using computational tools.
  • Exposure controls : Adhere to ALARA principles until in vivo data are available .

Methodological Guidance

Q. How can researchers optimize solvent selection for recrystallizing this compound?

The compound is insoluble in water but dissolves in ethanol and acetone. Recrystallization from ethanol yields high-purity crystals. Solvent polarity should be adjusted incrementally (e.g., ethanol/water gradients) to avoid oiling-out, which is common in biphenyl derivatives .

Q. What analytical techniques resolve structural ambiguities in substituted biphenylcarboxylic acids?

X-ray crystallography is definitive for confirming biphenyl conformation and carboxylate positioning. For dynamic studies, variable-temperature NMR can probe rotational barriers in the biphenyl core, while IR spectroscopy identifies hydrogen-bonding interactions influencing crystallinity .

Tables for Key Data

Property Value Reference
Melting Point177–179°C
Molecular FormulaC18H20O2\text{C}_{18}\text{H}_{20}\text{O}_{2}
SolubilityEthanol, acetone; insoluble in H2_2O
Recommended Storage2–8°C, protected from light

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.